molecular formula C10H16N2O3 B4413956 N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide CAS No. 889947-75-5

N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide

Cat. No. B4413956
CAS RN: 889947-75-5
M. Wt: 212.25 g/mol
InChI Key: AKKGPIRBWXITFW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide, also known as TBOA, is a chemical compound that has been studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synapse, leading to the activation of glutamate receptors and potentially influencing neuronal activity.

Mechanism of Action

N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting these transporters, this compound can increase the concentration of glutamate in the synapse, leading to the activation of glutamate receptors and potentially influencing neuronal activity. This compound has been shown to be a potent inhibitor of glutamate transporters, with a high affinity for the transporters and a long duration of action.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. This compound can increase the concentration of glutamate in the synapse, leading to the activation of glutamate receptors and potentially influencing neuronal activity. This compound has also been shown to have neuroprotective effects, potentially protecting neurons from damage caused by excessive glutamate release.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide has several advantages as a research tool, including its potency and selectivity for glutamate transporters. This compound has also been shown to have a long duration of action, making it useful for studying the effects of glutamate transporter inhibition over extended periods of time. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and monitoring in experiments.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide and its applications in scientific research. One area of interest is the potential therapeutic applications of glutamate transporter inhibitors, including this compound, in the treatment of neurological disorders such as epilepsy and stroke. Another area of interest is the development of new and more selective glutamate transporter inhibitors, which could have improved efficacy and reduced toxicity compared to existing compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other glutamate transporter inhibitors, and to identify potential new targets for therapeutic intervention in neurological disorders.

Scientific Research Applications

N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide has been used in a variety of scientific research applications, particularly in the study of glutamate transporters and their role in neuronal function. This compound has been used to investigate the effects of glutamate transporter inhibition on synaptic transmission, as well as the potential therapeutic applications of glutamate transporter inhibitors in the treatment of neurological disorders such as epilepsy and stroke.

properties

IUPAC Name

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)11-7(13)6-12-8(14)4-5-9(12)15/h4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKGPIRBWXITFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210470
Record name N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889947-75-5
Record name N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889947-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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